molecular formula C8H8FNO B13009633 4-Cyclopropoxy-3-fluoropyridine

4-Cyclopropoxy-3-fluoropyridine

Cat. No.: B13009633
M. Wt: 153.15 g/mol
InChI Key: FYNMNLOGMGCZKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluoropyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor. For example, the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropoxy group can yield this compound . Another method involves the cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with difluorocyclopropenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluoropyridine is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability, reactivity, and binding affinity to biological targets .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI Key

FYNMNLOGMGCZKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)F

Origin of Product

United States

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